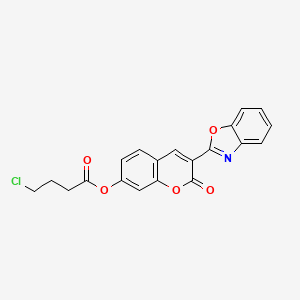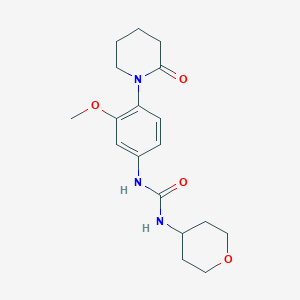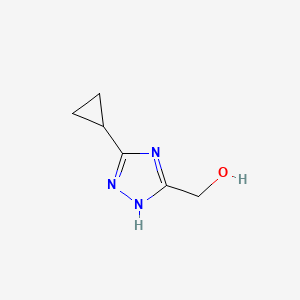
N-benzyl-N'-(4-chlorobenzyl)sulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfamide compounds involves an electrochemical method, which includes the use of conductive salt, amine, and dimethyl sulfoxide as an electrolyte . This method is simple, cost-effective, yields high, and is suitable for large-scale industrial production .Molecular Structure Analysis
The molecular formula of N-benzyl-N’-(4-chlorobenzyl)sulfamide is C14H15ClN2O2S, and its molecular weight is 310.8.作用機序
Target of Action
N-benzyl-N’-(4-chlorobenzyl)sulfamide primarily targets carbonic anhydrase enzymes, particularly carbonic anhydrase II. These enzymes play a crucial role in regulating pH and ion balance by catalyzing the reversible hydration of carbon dioxide. By inhibiting carbonic anhydrase II, N-benzyl-N’-(4-chlorobenzyl)sulfamide can affect various physiological processes, including respiration and acid-base balance .
Mode of Action
N-benzyl-N’-(4-chlorobenzyl)sulfamide interacts with carbonic anhydrase II by binding to its active site. This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons. As a result, the compound disrupts the normal function of carbonic anhydrase II, leading to altered pH levels and ion transport in cells .
Biochemical Pathways
The inhibition of carbonic anhydrase II by N-benzyl-N’-(4-chlorobenzyl)sulfamide affects several biochemical pathways. One significant pathway is the regulation of acid-base balance in tissues. By inhibiting carbonic anhydrase II, the compound reduces the production of bicarbonate ions, which are essential for buffering acids in the body. This disruption can lead to changes in cellular pH and affect various metabolic processes .
Pharmacokinetics
The pharmacokinetics of N-benzyl-N’-(4-chlorobenzyl)sulfamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed through the gastrointestinal tract and distributed throughout the body. It undergoes metabolism primarily in the liver, where it is converted into inactive metabolites. The excretion of N-benzyl-N’-(4-chlorobenzyl)sulfamide and its metabolites occurs mainly through the kidneys. These pharmacokinetic properties influence the compound’s bioavailability and duration of action .
Result of Action
The molecular and cellular effects of N-benzyl-N’-(4-chlorobenzyl)sulfamide’s action include altered pH levels and disrupted ion transport. By inhibiting carbonic anhydrase II, the compound can lead to acidosis or alkalosis, depending on the context. These changes can affect cellular functions, including enzyme activity, ion channel function, and overall cellular homeostasis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of N-benzyl-N’-(4-chlorobenzyl)sulfamide. For instance, variations in pH can affect the binding affinity of the compound to carbonic anhydrase II. Additionally, temperature changes can alter the compound’s stability and its interaction with the enzyme. The presence of competing ions or molecules can also modulate the compound’s efficacy by affecting its availability and binding to the target enzyme .
: DrugBank
特性
IUPAC Name |
N-[(4-chlorophenyl)methylsulfamoyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c15-14-8-6-13(7-9-14)11-17-20(18,19)16-10-12-4-2-1-3-5-12/h1-9,16-17H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZKUNUDMVCXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2624133.png)
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-(hydroxymethyl)azepane-1-carboxylate](/img/structure/B2624134.png)

![4-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}morpholine](/img/structure/B2624136.png)

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2624140.png)





![N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2624153.png)
![1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2624154.png)
